molecular formula C8H11N3O2 B14177655 1,2-Dimethyl-1-(4-nitrophenyl)hydrazine CAS No. 915788-09-9

1,2-Dimethyl-1-(4-nitrophenyl)hydrazine

Cat. No.: B14177655
CAS No.: 915788-09-9
M. Wt: 181.19 g/mol
InChI Key: RIEWWVQOMHIUAG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two methyl groups attached to the nitrogen atoms and a nitrophenyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1-(4-nitrophenyl)hydrazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroaniline with dimethyl sulfate to form 4-nitro-N,N-dimethylaniline. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-1-(4-nitrophenyl)hydrazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1-(4-nitrophenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1-(4-nitrophenyl)hydrazine is unique due to the presence of both dimethyl and nitrophenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

915788-09-9

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1,2-dimethyl-1-(4-nitrophenyl)hydrazine

InChI

InChI=1S/C8H11N3O2/c1-9-10(2)7-3-5-8(6-4-7)11(12)13/h3-6,9H,1-2H3

InChI Key

RIEWWVQOMHIUAG-UHFFFAOYSA-N

Canonical SMILES

CNN(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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